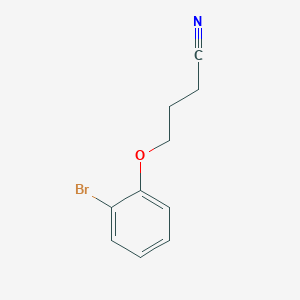![molecular formula C14H15ClN2O3 B1292979 [1-(6-氯-1,3-苯并恶唑-2-基)哌啶-3-基]乙酸 CAS No. 1035840-96-0](/img/structure/B1292979.png)
[1-(6-氯-1,3-苯并恶唑-2-基)哌啶-3-基]乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid” is a chemical compound with the molecular formula C14H15ClN2O3 . It has a molecular weight of 294.73 g/mol.
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using NMR spectroscopy. The 1H NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of hydrogen atoms in the molecule . The 13C NMR spectrum also shows peaks at different chemical shifts, indicating the presence of different types of carbon atoms .Physical And Chemical Properties Analysis
The predicted melting point of this compound is 486.5±41.0 °C and the predicted density is 1.364±0.06 g/cm3 .科学研究应用
合成和结构分析
苯并恶嗪类似物的合成和评估,包括与 [1−(6−Chloro−1,3−benzoxazol−2−yl)piperidin−3−yl]aceticacid结构相关的化合物,揭示了它们对各种菌株(如大肠杆菌和金黄色葡萄球菌)的潜在抗菌活性。这项研究强调了生成这些化合物的方法论方法及其在抗菌应用中的潜在用途 (Kadian, Maste, & Bhat, 2012)。
对密切相关分子(2-氧代-1,3-苯并恶唑-3(2H)-基)乙酸的电荷密度和电子分布的研究,提供了对分子晶体结构和分子间相互作用的见解。这项研究强调了氢键在稳定分子结构和形成延伸的固体网络中的重要性 (Wang et al., 2016)。
生物活性与潜在应用
新型 1,3-苯并恶唑-2-基衍生物的创建表现出显着的抗菌和镇痛活性,表明了这些化合物的治疗潜力。此类研究对于了解苯并恶唑衍生物的生物活性及其在开发新药中的潜在应用至关重要 (Jayanna et al., 2013)。
另一项研究重点关注苯并恶唑-5-基乙酸衍生物作为新型肝素酶抑制剂。这些化合物在抑制肝素酶(一种参与肿瘤转移和血管生成的酶)方面显示出有希望的结果,从而为癌症治疗中的治疗干预提供了一条潜在途径 (Courtney et al., 2005)。
安全和危害
生化分析
Biochemical Properties
[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the overall biochemical pathways in which [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is involved .
Cellular Effects
The effects of [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses .
Molecular Mechanism
The molecular mechanism of action of [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid can induce changes in gene expression, which in turn affects various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term studies have also indicated potential changes in cellular function with prolonged exposure to the compound .
Dosage Effects in Animal Models
The effects of [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal efficacy without significant toxicity. Exceeding this range can lead to adverse outcomes, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
The transport and distribution of [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
2-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c15-10-3-4-11-12(7-10)20-14(16-11)17-5-1-2-9(8-17)6-13(18)19/h3-4,7,9H,1-2,5-6,8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYMPRPQTRWLAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=C(C=C3)Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


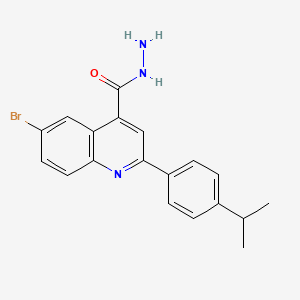
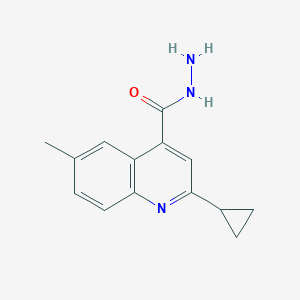

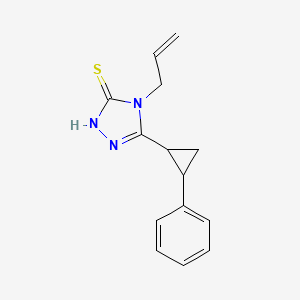
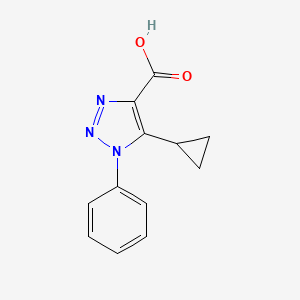
![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)
![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)
